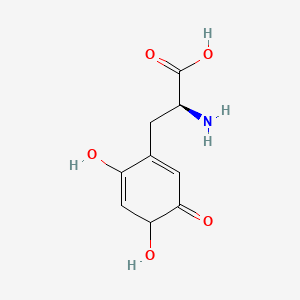
6-Hydroxydopaquinone; 1,5-Cyclohexadiene-1-propanoic acid, a-amino-6-hydroxy-3,4-dioxo-, (aS)-; (2S)-2-Amino-3-(4,6-dihydroxy-3-oxocyclohexa-1,5-dien-1-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxydopaquinone, also known as topaquinone, is a compound with the chemical formula C9H9NO5. It is a derivative of dopaquinone and is characterized by the presence of hydroxyl groups attached to the quinone ring. This compound is of significant interest due to its biological activity and its role as a cofactor in certain enzymes, particularly in amine oxidases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxydopaquinone typically involves the oxidation of 6-hydroxydopa. One common method is through Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to yield the desired hydroxyquinone compounds .
Industrial Production Methods: While specific industrial production methods for 6-Hydroxydopaquinone are not extensively documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxydopaquinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic catalysts such as sulfuric acid or acetic acid are used in acetoxylation reactions.
Major Products: The major products formed from these reactions include various hydroxyquinone derivatives, which can have different biological and chemical properties depending on the specific substituents introduced during the reactions .
Applications De Recherche Scientifique
6-Hydroxydopaquinone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of quinones.
Biology: It serves as a cofactor in amine oxidases, enzymes that catalyze the oxidative deamination of primary amines.
Medicine: Research into its role in enzymatic reactions has implications for understanding diseases related to amine oxidase activity, such as neurodegenerative disorders.
Industry: Its derivatives are explored for potential use in dye production and as intermediates in the synthesis of other biologically active compounds
Mécanisme D'action
The mechanism of action of 6-Hydroxydopaquinone involves its role as a cofactor in amine oxidases. These enzymes catalyze the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide, and ammonia. The compound binds covalently to the active site of the enzyme, facilitating the transfer of electrons and the subsequent oxidation of the substrate .
Comparaison Avec Des Composés Similaires
Dopaquinone: A precursor to melanin and other pigments, it shares structural similarities with 6-Hydroxydopaquinone but lacks the hydroxyl group at the 6-position.
Hydroxyquinones: A broad class of compounds with hydroxyl groups attached to the quinone ring, they exhibit diverse biological activities and chemical properties.
Uniqueness: 6-Hydroxydopaquinone is unique due to its specific role as a cofactor in amine oxidases and its distinct reactivity patterns. Its ability to participate in both oxidation and reduction reactions, as well as its involvement in enzymatic processes, sets it apart from other hydroxyquinones .
Propriétés
Formule moléculaire |
C9H11NO5 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4,6-dihydroxy-3-oxocyclohexa-1,5-dien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,8,11,13H,1,10H2,(H,14,15)/t5-,8?/m0/s1 |
Clé InChI |
IPMYGDXCPUIOHK-NTFOPCPOSA-N |
SMILES isomérique |
C1=C(C(=CC(=O)C1O)C[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=C(C(=CC(=O)C1O)CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















